

# Interpreting Mass Spectrometry Data: A Comparative Guide to 5-Fluoro-2-nitrobenzaldehyde

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## Compound of Interest

Compound Name: **5-Fluoro-2-nitrobenzaldehyde**

Cat. No.: **B184836**

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For researchers and professionals in drug development and chemical analysis, accurate interpretation of mass spectrometry data is paramount for compound identification and structural elucidation. This guide provides a comparative analysis of the mass spectrometry data for **5-Fluoro-2-nitrobenzaldehyde** and its structural analogs, supported by experimental protocols and detailed fragmentation analysis.

## Mass Spectrometry Data Comparison

The following table summarizes the key mass-to-charge ratio (m/z) peaks and their relative intensities observed in the electron ionization (EI) mass spectra of **5-Fluoro-2-nitrobenzaldehyde** and its non-fluorinated counterpart, 2-nitrobenzaldehyde. This direct comparison highlights the influence of the fluorine substituent on the fragmentation pattern.

Compound	Molecular Weight ( g/mol )	Key Fragments (m/z) and Proposed Structures
5-Fluoro-2-nitrobenzaldehyde	169.11	169: [M]++ (Molecular Ion) 140: [M-CHO]+ 139: [M-NO]++ 123: [M-NO2]+ 111: [C6H3FO]++ 95: [C6H4F]++ 83: [C5H2F]+
2-Nitrobenzaldehyde	151.12	151: [M]++ (Molecular Ion) 150: [M-H]+ 121: [M-NO]++ 105: [C7H5O]+ (Benzoyl cation) 93: [C6H5O]++ 77: [C6H5]+ (Phenyl cation) 51: [C4H3]+

Note: The complete mass spectrum for 2-Fluoro-5-nitrobenzaldehyde is not publicly available in the referenced databases and is therefore omitted from this direct comparison.

## Experimental Protocols

The acquisition of electron ionization mass spectra for aromatic aldehydes like **5-Fluoro-2-nitrobenzaldehyde** typically follows a standardized procedure using Gas Chromatography-Mass Spectrometry (GC-MS).

### Sample Preparation:

A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.

### Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated in splitless mode for dilute samples, with an injection volume of 1 µL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

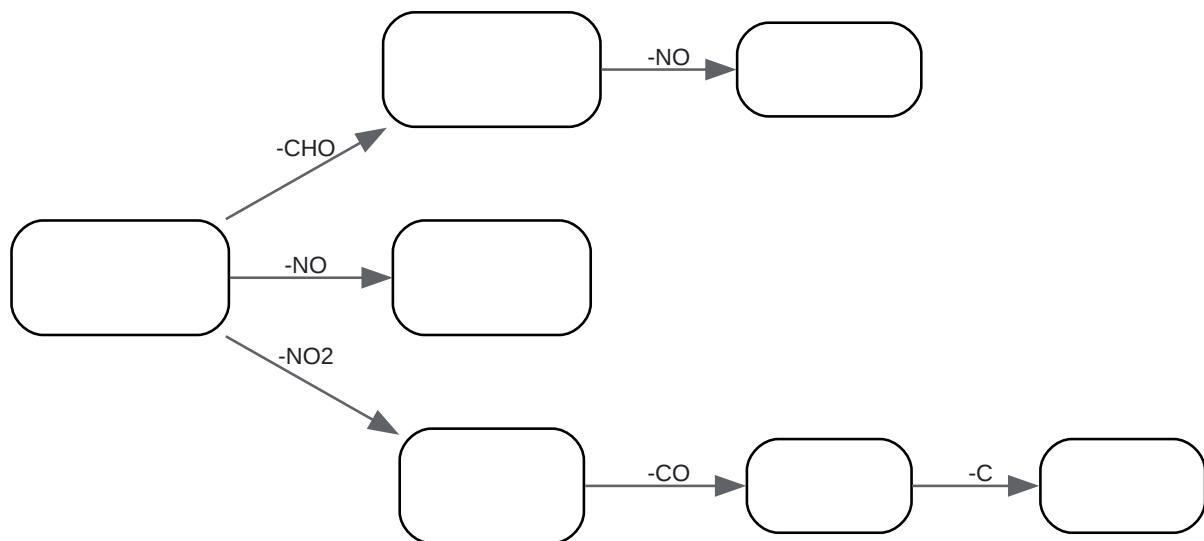
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) is suitable for separating aromatic aldehydes.
- Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

#### Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[1][2][3][4]
- Ion Source Temperature: 230 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: A mass range of m/z 40-400 is typically sufficient to cover the molecular ion and key fragments of the analytes.

## Fragmentation Pathway of 5-Fluoro-2-nitrobenzaldehyde

The fragmentation of **5-Fluoro-2-nitrobenzaldehyde** under electron ionization is a complex process driven by the presence of the aldehyde, nitro, and fluoro functional groups on the aromatic ring. The proposed fragmentation pathway is initiated by the removal of an electron to form the molecular ion ( $[M]^{+\bullet}$ ) at m/z 169. Subsequent fragmentation events lead to the formation of various daughter ions.



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Caption: Proposed fragmentation pathway for **5-Fluoro-2-nitrobenzaldehyde**.

## Comparison with Alternatives

2-Nitrobenzaldehyde: The mass spectrum of 2-nitrobenzaldehyde serves as a foundational comparison. The molecular ion is observed at  $m/z$  151.<sup>[5][6]</sup> A prominent peak at  $m/z$  150 corresponds to the loss of a hydrogen atom ( $[M-H]^+$ ), a common fragmentation for aldehydes. The loss of the nitro group ( $NO_2$ ) is less favorable than the loss of  $NO$ , leading to a significant peak at  $m/z$  121. The base peak is often the benzoyl cation at  $m/z$  105, which subsequently fragments to the phenyl cation at  $m/z$  77.

2-Fluoro-5-nitrobenzaldehyde: While experimental data for this isomer is not readily available, a predictive analysis of its fragmentation can be made. The molecular ion would also be at  $m/z$  169. The fragmentation pattern is expected to be similar to that of **5-Fluoro-2-nitrobenzaldehyde**, with key fragments arising from the loss of  $CHO$ ,  $NO$ , and  $NO_2$ . The relative positions of the fluoro and nitro groups may influence the relative abundances of certain fragments due to electronic effects impacting bond stabilities.

In conclusion, the presence of the fluorine atom in **5-Fluoro-2-nitrobenzaldehyde** significantly alters the fragmentation pattern compared to 2-nitrobenzaldehyde. The high electronegativity of fluorine influences the stability of the resulting fragment ions, leading to a different set of

abundant peaks. This guide provides a framework for interpreting the mass spectrometry data of this compound and its analogs, aiding in their unambiguous identification.

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